molecular formula C18H16FNO3 B214708 1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one

1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one

Cat. No. B214708
M. Wt: 313.3 g/mol
InChI Key: SPGKJQKFWGZGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as EF-24 and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

EF-24 exerts its effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. EF-24 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This results in the inhibition of the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
EF-24 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, EF-24 has been shown to have antioxidant properties. EF-24 has been shown to scavenge free radicals and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of EF-24 for lab experiments is its high purity. EF-24 can be synthesized with a high degree of purity, which makes it suitable for use in various assays and experiments. However, one of the limitations of EF-24 is its poor solubility in water. This can make it difficult to use in certain experiments and may require the use of organic solvents.

Future Directions

There are several future directions for research on EF-24. One area of research is the development of more efficient synthesis methods for EF-24. This could involve the use of alternative starting materials or modifications to the existing synthesis method.
Another area of research is the development of EF-24 derivatives with improved solubility and bioavailability. This could involve the modification of the chemical structure of EF-24 to improve its pharmacokinetic properties.
Finally, further research is needed to fully understand the mechanism of action of EF-24 and its potential use in various scientific research applications. This could involve the use of animal models or clinical trials to test the efficacy and safety of EF-24 in humans.

Synthesis Methods

EF-24 is synthesized from curcumin, a natural compound found in turmeric. The synthesis method involves the use of a base-catalyzed aldol condensation reaction between curcumin and ethyl acetoacetate. This reaction results in the formation of EF-24, which can be purified using column chromatography. The yield of this synthesis method is approximately 50%.

Scientific Research Applications

EF-24 has been studied for its potential use in various scientific research applications. One of the most promising applications is in cancer research. EF-24 has been shown to have anti-cancer properties by inhibiting the NF-κB signaling pathway, which is involved in the growth and survival of cancer cells. EF-24 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
EF-24 has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. EF-24 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

properties

Product Name

1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one

Molecular Formula

C18H16FNO3

Molecular Weight

313.3 g/mol

IUPAC Name

1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C18H16FNO3/c1-2-20-15-6-4-3-5-14(15)18(23,17(20)22)11-16(21)12-7-9-13(19)10-8-12/h3-10,23H,2,11H2,1H3

InChI Key

SPGKJQKFWGZGCP-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.